6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-chloro-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZOAKNULTRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation Strategy
The foundational step in synthesizing 6-chloro-3-iodopyrazolo[1,5-a]pyrimidine involves constructing the bicyclic pyrazolo[1,5-a]pyrimidine core. A one-pot methodology developed by Sikdar et al. (2023) enables simultaneous cyclization and halogenation using:
-
Amino pyrazoles as nitrogen-rich precursors
-
Enaminones or chalcones as 1,3-biselectrophilic partners
-
Sodium halides (NaI/NaBr/NaCl) as halogen sources
This reaction proceeds through a KSO-mediated cyclocondensation at 80°C in aqueous medium, achieving core formation and iodination in a single vessel. The mechanism involves:
-
Nucleophilic attack by the amino pyrazole on the enaminone's β-carbon
-
Cyclization via elimination of dimethylamine
-
Oxidative aromatization facilitated by persulfate
Table 1: Representative Cyclocondensation Conditions
| Component | Specification | Role |
|---|---|---|
| Amino pyrazole | 5-Amino-3-methyl-1H-pyrazole | Nucleophilic partner |
| Enaminone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Electrophilic component |
| Solvent | HO | Green reaction medium |
| Oxidant | KSO (1.5 equiv) | Cyclization/halogenation agent |
| Temperature | 80°C | Optimal reaction energy |
Halogenation Strategies for 3-Iodo Functionality
Regioselective Iodination at C3 Position
-
Iodide concentration : 1.2 equivalents NaI ensures complete conversion
-
Solvent effects : Water enhances iodide solubility and radical stability
Comparative studies show iodination proceeds 2.3× faster than bromination under identical conditions due to iodide's lower oxidation potential.
Table 2: Halogenation Efficiency Comparison
| Halogen Source | Yield (%) | Time (h) | Byproducts Identified |
|---|---|---|---|
| NaI | 92 | 12 | Trace I (≤2%) |
| NaBr | 85 | 18 | Br (5-7%) |
| NaCl | 78 | 24 | Cl (8-10%) |
Reaction Optimization and Scalability
Gram-Scale Synthesis Protocol
Adapting the one-pot methodology for industrial production involves:
-
Continuous flow reactors : 5 L/h throughput capacity
-
Temperature control : ±1°C precision maintains regioselectivity
-
Purification : Column chromatography (EtOAc/hexane 1:4)
Table 3: Scalability Performance Metrics
| Scale (mmol) | Yield (%) | Purity (HPLC) | Regioselectivity |
|---|---|---|---|
| 10 | 92 | 98.5 | >99:1 |
| 100 | 89 | 97.8 | 98:2 |
| 1000 | 85 | 96.2 | 95:5 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways Analysis
Common side reactions include:
-
Over-oxidation : Addressed by controlled KSO dosing
-
Di-halogenation : Minimized through stoichiometric halogen control
-
Ring-opening : Prevented by maintaining pH 6-7
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine exhibits substantial cytotoxic effects on various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties. In vitro studies revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound | 300 | 250 |
This indicates a promising profile for treating inflammatory conditions .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, have demonstrated efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
Synthesis and Functionalization
The synthesis of halogenated pyrazolo[1,5-a]pyrimidines is crucial for developing new derivatives with enhanced biological activities. The iodination process is particularly beneficial as it allows for regioselective modifications that can lead to diverse functionalized compounds .
Synthesis Pathways
Recent methodologies have highlighted efficient synthetic routes for obtaining this compound through halogenation reactions, which can be performed under mild conditions with high yields .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining attention in materials science due to their exceptional photophysical properties. They are being explored as potential fluorophores and in optoelectronic applications . The ability to form crystals with notable conformational and supramolecular phenomena further enhances their applicability in solid-state materials .
Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to control groups. This highlights its potential as a lead compound for developing new anticancer therapies .
Safety and Toxicity Assessments
Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Key Insights :
- Position 3 : Iodo or aryl groups improve kinase inhibition but differ in steric and electronic effects. Iodo may facilitate halogen bonding, while aryl groups optimize π-π interactions .
- Position 5: Substituents like trans-4-aminocyclohexanol are pivotal for Pim-1 inhibition, increasing potency 100-fold compared to unsubstituted analogs .
- Position 7: Morpholine or amino groups at this position improve isoform selectivity (e.g., PI3Kδ over other kinases) .
Biological Activity
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and case studies from diverse sources.
The compound's structure allows it to participate in various chemical reactions, such as substitution, oxidation, and cyclization reactions. These properties make it a valuable building block in medicinal chemistry and materials science.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. In a study involving pyrazolo[3,4-d]pyrimidine derivatives, compounds with similar scaffolds showed IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 15 | HCT-116 | 6 |
| Sorafenib | MCF-7 | 144 |
The above table illustrates the effectiveness of certain derivatives compared to the reference drug Sorafenib.
Antiviral and Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been evaluated for antiviral and anti-inflammatory activities. Preliminary studies suggest that derivatives of this compound may inhibit enzymes like monoamine oxidase B, which is relevant in neurodegenerative disorders . Furthermore, some derivatives have shown comparable anti-inflammatory activity to standard drugs such as Indomethacin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit protein kinases or other signaling molecules that play critical roles in cell proliferation and apoptosis. For instance, its ability to inhibit CDK2/cyclin A2 has been noted as a significant pathway for its anticancer effects .
Study on CDK Inhibition
A detailed investigation into pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as CDK inhibitors. Compounds were synthesized and tested for their inhibitory effects on CDK2/cyclin A2 with promising results. The most potent inhibitors displayed IC50 values significantly lower than those of established drugs like Sorafenib .
Table 2: CDK Inhibition Activity
| Compound ID | CDK2/cyclin A2 IC50 (μM) |
|---|---|
| Sorafenib | 0.184 ± 0.01 |
| Compound 14 | 0.057 ± 0.003 |
| Compound 15 | 0.119 ± 0.007 |
This table summarizes the inhibitory activities of various compounds against CDK2.
Synthesis and Evaluation of Derivatives
Another study focused on synthesizing a library of C3-arylated pyrazolo[1,5-a]pyrimidines and evaluating their biological activities. Some derivatives exhibited significant micromolar IC50 values against target enzymes related to inflammation and cancer progression .
Q & A
Q. What are the common synthetic routes for 6-chloro-3-iodopyrazolo[1,5-a]pyrimidine, and what reaction conditions are critical for regioselectivity?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between 3(5)-aminopyrazole precursors and 1,3-dielectrophilic reagents. For 6-chloro-3-iodo derivatives, key steps include:
- Pyrazole ring formation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid reflux) .
- Functionalization : Chlorination and iodination steps using reagents like POCl₃ (for Cl substitution) and N-iodosuccinimide (for I substitution) under controlled temperatures (60–80°C) .
- Regioselectivity challenges : Unsymmetrical 1,3-dielectrophiles (e.g., ethyl benzoylacetate) may yield regioisomers. Advanced techniques like ¹H-¹⁵N NMR or X-ray crystallography are required to confirm regiochemistry .
Critical conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | AcOH, reflux | 60–70% |
| Chlorination | POCl₃, 80°C | 75–85% |
| Iodination | NIS, DMF, 60°C | 65–75% |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms regiochemistry (e.g., planar pyrazolo[1,5-a]pyrimidine core with deviations <0.011 Å) .
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent environments (e.g., iodine’s deshielding effect at C3, chlorine at C6) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₄ClIN₄ for the parent compound) .
Advanced Research Questions
Q. How can conflicting spectral data on pyrazolo[1,5-a]pyrimidine derivatives be resolved, particularly regarding regiochemical assignments?
Discrepancies in regioisomer identification arise from similar NMR/IR profiles of closely related derivatives. Solutions include:
- Isolation of intermediates : Tracking reaction pathways (e.g., isolating aminopyrazole precursors to confirm cyclization sites) .
- Computational modeling : DFT calculations predict ¹H/¹³C chemical shifts and compare with experimental data .
- X-ray crystallography : Definitive proof of regiochemistry (e.g., distinguishing C3-I vs. C5-I substitution) .
Case study : In the synthesis of 7-substituted analogs (e.g., 13a-c), X-ray data resolved ambiguities in carboxamide positioning .
Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinating agents .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .
- Temperature control : Maintaining ≤80°C during iodination prevents decomposition .
Data-driven example :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Catalyst (Pd(PPh₃)₄) | 5 mol% | +15% efficiency |
| Reaction Time | 12–16 hr | Maximizes conversion |
Q. How do electronic effects of chloro and iodo substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine in cross-coupling reactions?
- Chlorine : Acts as a leaving group in SNAr reactions (e.g., displacement with amines/thiols) .
- Iodine : Facilitates Ullmann or Heck couplings due to its high electronegativity and bond lability .
- Synergistic effects : The electron-withdrawing Cl at C6 enhances the electrophilicity of C3-I, accelerating cross-coupling kinetics .
Experimental validation :
- Suzuki coupling of 6-Cl-3-I derivative with phenylboronic acid achieved 85% yield using Pd(OAc)₂/XPhos .
- SNAr displacement of Cl with piperidine required K₂CO₃/DMF at 100°C (70% yield) .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during iodination (NIS releases toxic fumes) .
- Waste disposal : Separate halogenated waste for professional treatment to prevent environmental contamination .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Docking studies : Target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with anti-tumor activity .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Contradictions and Emerging Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
